Cas no 63108-38-3 (1,1'-(Butane-1,4-diyl)bis(5-ethylpyrimidine-2,4(1H,3H)-dione))

1,1'-(Butane-1,4-diyl)bis(5-ethylpyrimidine-2,4(1H,3H)-dione) structure
63108-38-3 structure
Product Name:1,1'-(Butane-1,4-diyl)bis(5-ethylpyrimidine-2,4(1H,3H)-dione)
CAS No:63108-38-3
MF:C16H22N4O4
MW:334.370283603668
CID:2789721
PubChem ID:71373345
Update Time:2025-04-21

1,1'-(Butane-1,4-diyl)bis(5-ethylpyrimidine-2,4(1H,3H)-dione) Chemical and Physical Properties

Names and Identifiers

    • DTXSID20796170
    • 1,1'-(Butane-1,4-diyl)bis(5-ethylpyrimidine-2,4(1H,3H)-dione)
    • 63108-38-3
    • Inchi: 1S/C16H22N4O4/c1-3-11-9-19(15(23)17-13(11)21)7-5-6-8-20-10-12(4-2)14(22)18-16(20)24/h9-10H,3-8H2,1-2H3,(H,17,21,23)(H,18,22,24)
    • InChI Key: VRZWGMFZTDZSRS-UHFFFAOYSA-N
    • SMILES: O=C1NC(C(CC)=CN1CCCCN1C(NC(C(CC)=C1)=O)=O)=O

Computed Properties

  • Exact Mass: 334.16410520Da
  • Monoisotopic Mass: 334.16410520Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 98.8Ų
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